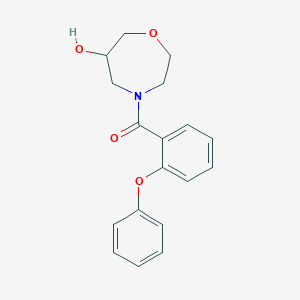

![molecular formula C18H21N5O2S B5542862 (1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

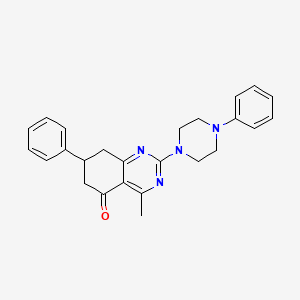

(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that are typically involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. The compound contains cyclopenta[c]pyrazole and thiazole rings, which are common in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including intramolecular cycloaddition, which is a common approach for constructing complex bicyclic structures. Techniques such as one-pot synthesis and water as a green solvent have been utilized for environmental friendliness and efficiency (Khurana, Nand, & Saluja, 2014), (Tahmassebi, Bryson, & Binz, 2011).

Molecular Structure Analysis

The compound is likely to have a complex bicyclic structure with specific stereochemistry at the 1S and 5R positions. The exact molecular geometry, including bond angles and lengths, would need to be determined through methods like X-ray crystallography to confirm the all-cis configuration and assess molecular interactions and repulsion, as studied in compounds with similar backbones (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Compounds with cyclopenta[c]pyrazole and thiazole units may undergo various chemical reactions, including nitrilimine cycloaddition, and can be used in the synthesis of various heterocyclic compounds. These reactions are essential for creating compounds with potential biological activities (Winters, Teleha, & Sui, 2014).

Scientific Research Applications

Catalytic Applications

The preparation of acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate demonstrates a new use in promoting the synthesis of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, vital in the pharmaceutical industry. This method offers high yields, shorter reaction times, and simple procedures, highlighting the potential of such compounds in facilitating efficient chemical syntheses (Shirini, Nikoo Langarudi, & Daneshvar, 2017).

Synthesis of Novel Scaffolds for Drug Discovery

Research on the synthesis of novel tricyclic scaffolds, like hybrids of β-D-glucose with tetrahydrobenzo[e][1,4]diazepin-5-one, emphasizes the role of such compounds in drug discovery. The creation of these scaffolds involves the fusion of substituted pyranose rings with seven-membered rings, leading to the production of benzodiazepines and related heterocycles. These advancements underscore the importance of such chemical structures in the development of new pharmaceutical agents (Abrous et al., 2001).

Antibacterial Activity

A novel tetracyclic pyridone carboxylic acid with a thiazolidine ring has been synthesized and tested for its antibacterial activity. This study highlights the compound's efficacy against various bacteria and its potential as a DNA gyrase inhibitor. The research showcases the compound's relevance in developing new antibacterial agents, particularly in combating resistant bacterial strains (Jinbo et al., 1993).

Antiviral Activity

Research into the synthesis and evaluation of compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates their potential antiviral activity. Such studies are crucial in the ongoing efforts to develop new antiviral agents, especially in the face of emerging viral diseases (Attaby et al., 2006).

Anti-Proliferative Agents

The synthesis of 1,2,4-triazine derivatives from compounds like cyclohexane-1,3-dione showcases their application as anti-proliferative agents and tyrosine kinases inhibitors. Such compounds are gaining importance in the field of cancer research, offering new avenues for the development of effective cancer therapies (Abdo, Mohareb, & Halim, 2020).

Synthesis of CNS Potentially Active Derivatives

The reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides leading to bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines presents potential applications in the synthesis of CNS (central nervous system) active compounds. This research provides insights into the design and synthesis of new molecules with possible therapeutic applications in neurology and psychiatry (Costanzo et al., 1990).

properties

IUPAC Name |

(1S,5R)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c24-17-11-4-5-13(23(17)7-12-9-26-10-19-12)8-22(6-11)18(25)16-14-2-1-3-15(14)20-21-16/h9-11,13H,1-8H2,(H,20,21)/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVIWTQYDIVTDC-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)N3CC4CCC(C3)N(C4=O)CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)